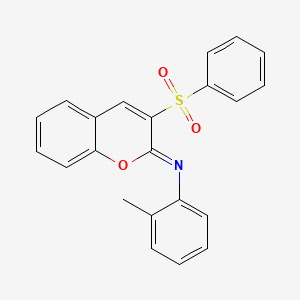
(Z)-2-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anilines are organic compounds that belong to the class of amines. They are also known as aminobenzene or phenylamine . Anilines are often used in the production of dyes, pharmaceuticals, and other chemical products .
Synthesis Analysis
Anilines can be synthesized through various methods. One common method is the nitration-reduction pathway, where a benzene ring’s carbon-hydrogen (C–H) bond is replaced with a carbon-nitrogen (C–N) bond . Another method involves the rearrangement reactions of pyridinium salts in the presence of various nucleophiles .Molecular Structure Analysis
Anilines have a benzene ring with a nitrogen atom attached. The molecular formula of aniline is C6H7N or C6H5NH2 .Chemical Reactions Analysis
Anilines can participate in a variety of chemical reactions. For example, they can undergo Suzuki–Miyaura type reactions, which are palladium-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
Anilines are usually yellowish to brownish liquids with a musty, fishy smell. They are slightly soluble in water and darken when exposed to air and light .Aplicaciones Científicas De Investigación
Anti-Corrosive Properties
(Z)-2-methyl-N-(3-(phenylsulfonyl)-2H-chromen-2-ylidene)aniline has been studied for its potential use in anti-corrosive applications. For example, Alam, Mobin, and Aslam (2016) investigated the anti-corrosive properties of a poly(aniline-co-2-pyridylamine-co-2,3-xylidine)/ZnO nanocomposite on mild steel in acidic environments (Alam, Mobin, & Aslam, 2016). The study highlighted the significance of using such compounds in protecting metals against corrosion.
Antimicrobial Agents
The compound's derivatives have been explored for their potential as antimicrobial agents. Darwish et al. (2014) synthesized novel heterocyclic compounds incorporating a sulfamoyl moiety, showing promising results as antimicrobial agents (Darwish, Abdel Fattah, Attaby, & Al-Shayea, 2014).
Environmental Applications
The compound and its derivatives have applications in environmental science, particularly in pollutant degradation. Hussain, Zhang, and Huang (2014) studied the degradation of aniline in water using activated persulfate, a process relevant to environmental remediation (Hussain, Zhang, & Huang, 2014).
Synthesis of Indolin-2-ones
Liu, Zheng, and Wu (2017) developed a method for the facile assembly of 3-((arylsulfonyl)methyl)indolin-2-ones starting from anilines, which can be used in various chemical synthesis processes (Liu, Zheng, & Wu, 2017).
Kinetics and Mechanism in Chemical Reactions
Understanding the kinetics and mechanisms of reactions involving this compound is critical for its applications in synthetic chemistry. Dey, Kim, and Lee (2011) studied the anilinolyses of aryl phosphinates, providing insights into the reaction mechanisms and kinetics (Dey, Kim, & Lee, 2011).
Material Science
The compound's derivatives have been used in the synthesis of materials like methylene diphenyl-4,4′-dicarbamate, an intermediate for preparing certain polymers. Li et al. (2015) reported a one-pot synthesis of this material using aniline (Li, Xu, Xue, Wang, & Zhao, 2015).
Polyaniline/Metal Composites
The integration of this compound into metal-containing polyaniline has been explored for creating nano-structured carbons, as discussed by Goto et al. (2013) (Goto, Yokoo, Takeguchi, & Kawabata, 2013).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2-methylphenyl)chromen-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO3S/c1-16-9-5-7-13-19(16)23-22-21(15-17-10-6-8-14-20(17)26-22)27(24,25)18-11-3-2-4-12-18/h2-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFBFIARSTVCEDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N=C2C(=CC3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

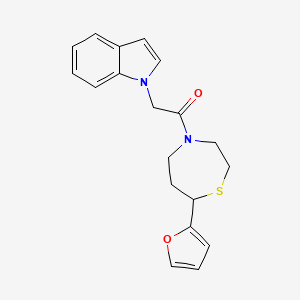
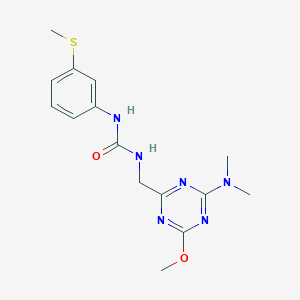
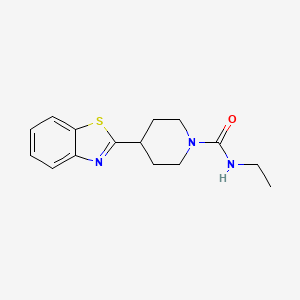
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-5-nitrofuran-2-carboxamide](/img/structure/B2778481.png)


![N-(4-hydroxybutyl)-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2778484.png)
![N-[2-(1H-benzimidazol-2-yl)phenyl]-2-iodobenzamide](/img/structure/B2778485.png)

![2-[2-(2,5-dimethyl-1H-pyrrol-1-yl)-3-thienyl]-7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2778490.png)
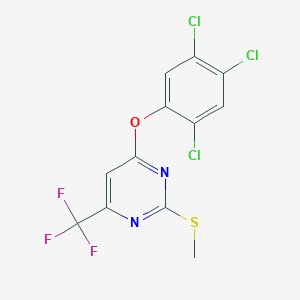
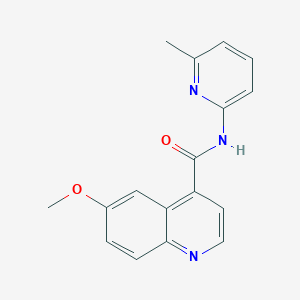
![(2-Phenyl-1,3-thiazol-4-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2778495.png)
![4-tert-butyl-N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2778496.png)